3-Methyl-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDIVBLLDITMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933649 | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-23-1 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Reaction Mechanisms of 3 Methyl 1 Tetralone
Electrophilic and Nucleophilic Reactions of the Ketone Moiety
The ketone functional group in 3-methyl-1-tetralone is a primary site for both electrophilic and nucleophilic attacks. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, while the carbonyl oxygen is nucleophilic and can be protonated or interact with Lewis acids.
Nucleophilic Addition: The ketone can undergo nucleophilic addition reactions. For instance, it can be reduced to the corresponding alcohol, 3-methyl-1-tetralol, using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.com Grignard reagents, such as phenylmagnesium bromide, add to the carbonyl group to form tertiary alcohols. chemicalbook.com
Reformatsky Reaction: this compound can participate in the Reformatsky reaction. For example, its reaction with methyl bromoacetate (B1195939) in the presence of zinc results in the formation of a β-hydroxy ester. acs.org This can then be dehydrated to an unsaturated ester. acs.org
Pfitzinger Reaction: Similar to its parent compound, 1-tetralone (B52770), this compound is expected to react with isatin (B1672199) in the Pfitzinger reaction to form substituted quinoline-4-carboxylic acids. smolecule.comwikipedia.org
Reactions Involving the Alpha-Methylene Group
The methylene (B1212753) group adjacent to the carbonyl group (the α-position) in this compound is particularly reactive due to the electron-withdrawing effect of the ketone, which makes the α-protons acidic. smolecule.com This acidity allows for a variety of reactions to occur at this position.
Stereoselective Protonation of Enolates
The enolate of this compound, a prochiral species, can be protonated stereoselectively to yield one enantiomer of the ketone preferentially. nih.gov This is a key step in deracemization processes. nih.gov The enolate can be generated from the ketone using a strong base like lithium diisopropylamide (LDA). researchgate.net The stereochemical outcome of the protonation is influenced by the use of chiral proton sources. nih.govnih.gov For instance, BINOL-derived chiral phosphate (B84403) bases can be used as cocatalysts to facilitate the deprotonation of the oxidized substrate and subsequent stereoselective protonation of the enolate intermediate. nih.gov Salan-type diamines have also been utilized to catalyze the stereoselective protonation of the lithium enolate of 2-methyl-1-tetralone (B119441), a closely related compound, suggesting similar applicability for the 3-methyl isomer. researcher.life
The process often involves the formation of a radical cation intermediate, which is then deprotonated by a chiral base to form a benzylic radical. nih.gov This radical is subsequently reduced to the prochiral enolate, which is then protonated asymmetrically. nih.gov
Oxidation Reactions (e.g., Peroxidation by Molecular Oxygen)
The enol intermediate of 2-methyl-1-tetralone-2-carboxylic acid, which is structurally related to this compound, has been shown to react with atmospheric oxygen (triplet O2) under aerobic and dark conditions. researchgate.net This reaction leads to the formation of a hydroperoxide, specifically 2-hydroperoxy-2-methyl-1-tetralone. researchgate.net This suggests that the enol form of this compound could also be susceptible to similar peroxidation reactions. The mechanism is believed to involve the system overcoming a barrier in the triplet state, followed by a transition to the singlet state to form the hydroperoxide. researchgate.net
Condensation and Derivatization Reactions
The reactive α-methylene group of this compound can participate in various condensation and derivatization reactions.
Aldol (B89426) Condensation: It can undergo aldol condensation reactions with aldehydes. For example, the Claisen-Schmidt condensation of α-tetralone with 4-propoxybenzaldehyde (B1265824) in an alkaline medium yields an exocyclic α,β-unsaturated ketone. tandfonline.com
Mannich Reaction: While not directly documented for this compound in the provided context, the formation of 2-piperidinomethyl-3-methyl-1-tetralone hydrochloride implies a Mannich-type reaction involving formaldehyde (B43269) and piperidine. smolecule.com
Methylene Group Introduction: The α-methylene group can be reacted with formaldehyde (often in the form of trioxane) to introduce a methylene group, forming a 2-methylene-1-tetralone derivative. wikipedia.org
Hydroxymethylene Group Introduction: Reaction with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) can introduce a hydroxymethylene group at the α-position.
α-Imidation: Ketones can undergo α-imidation in a one-pot cascade transformation using N-bromosuccinimide (NBS) and a base like diazabicyclo[5.4.1]undec-7-ene (DBU). lnu.edu.cn This reaction proceeds through α-bromination as a key step. lnu.edu.cn
Aromatization and Dehydrogenation Mechanisms
This compound can be aromatized to form the corresponding methylnaphthalene derivative. acs.org This process typically involves two key steps: reduction of the ketone and subsequent dehydrogenation.
Clemmensen Reduction and Dehydrogenation: The structure of this compound was historically confirmed by its conversion to 3-methylnaphthalene. acs.org This was achieved through Clemmensen reduction of the ketone, followed by dehydrogenation of the resulting tetralin derivative. acs.org
Dehydrogenation to Naphthols: Dehydrogenation can also lead to the formation of naphthols. For example, the reaction of 1-tetralone with methanol (B129727) at high temperatures yields 2-methyl-1-naphthol (B1210624) via dehydrogenation and aromatization of the naphthalene (B1677914) ring system. wikipedia.org Dehydrogenation of 6-methoxy-1-tetralone (B92454) using palladium-carbon or quinones has been studied to prepare 6-methoxy-1-naphthol. cdnsciencepub.com
Aromatization via Oxime Formation: The oxime of 1-tetralone reacts with acetic anhydride (B1165640), leading to the aromatization of the cyclohexanone (B45756) ring to form N-(1-naphthyl)acetamide. wikipedia.org A similar reaction, the Semmler-Wolff reaction, converts α-tetralone oximes to α-naphthylamines using an acetic acid-acetic anhydride solution containing hydrogen chloride. ijsrp.org
Base-Induced Aromatization: Fusion of 1-tetralone with a mixture of potassium hydroxide (B78521) and sodium hydroxide at high temperatures can yield naphthalene. acs.org Furthermore, 1-tetralone-2-carboxylates can undergo aromatization in the presence of sodium hydride to yield 1-hydroxy-2-naphthoates. researchgate.net Copper-catalyzed aromatization of 2-(methoxycarbonyl) tetralones to methyl 1-hydroxy-2-naphthoates has also been reported. ua.es
Multi-Component Reaction Pathways
This compound, like its parent compound 1-tetralone, can participate in multi-component reactions (MCRs), which are one-pot processes involving three or more reactants to form a complex product.
Biginelli-type Reactions: A modified Biginelli reaction using α-tetralone as the enolizable carbonyl component, along with an aldehyde (e.g., benzaldehyde) and urea, can be catalyzed by acidic ionic liquids to synthesize benzoquinazoline derivatives. scielo.br
Reactions with 5-Aminotetrazole (B145819): 1-Tetralone reacts with 5-aminotetrazole and an aromatic aldehyde in a multi-component reaction under microwave irradiation to form a four-membered heterocyclic ring system. chemicalbook.com
Interactive Data Table: Reactions of this compound and Related Tetralones
| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Reference(s) |
| Nucleophilic Addition | This compound | Lithium aluminum hydride or Sodium borohydride | 3-Methyl-1-tetralol | smolecule.com |
| Reformatsky Reaction | This compound, Methyl bromoacetate | Zinc | β-Hydroxy ester | acs.org |
| Pfitzinger Reaction | 1-Tetralone, Isatin | - | Tetrofan | smolecule.comwikipedia.org |
| Stereoselective Protonation | 2-Methyl-1-tetralone lithium enolate | Salan-type diamines | Enantiomerically enriched 2-Methyl-1-tetralone | researcher.life |
| Peroxidation | 2-Methyl-1-tetralone-2-carboxylic acid enol | Molecular oxygen (aerobic, dark) | 2-Hydroperoxy-2-methyl-1-tetralone | researchgate.net |
| Aldol Condensation | 1-Tetralone, 4-Propoxybenzaldehyde | Sodium hydroxide | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalen-1-one | tandfonline.com |
| Dehydrogenation | This compound | Clemmensen reduction followed by dehydrogenation | 3-Methylnaphthalene | acs.org |
| Aromatization | 1-Tetralone oxime | Acetic anhydride | N-(1-Naphthyl)acetamide | wikipedia.org |
| Multi-Component Reaction | 1-Tetralone, Benzaldehyde, Urea | Acidic ionic liquid | Benzoquinazoline derivative | scielo.br |
| Multi-Component Reaction | 1-Tetralone, 5-Aminotetrazole, Aromatic aldehyde | Microwave irradiation | Four-membered heterocyclic ring system | chemicalbook.com |
Biotransformation and Metabolic Pathways of this compound
The biotransformation of this compound involves several enzymatic pathways, primarily focusing on the reduction of the ketone group and potential aromatization of the cyclic structure. Research in this area has largely utilized microbial systems and isolated enzymes to elucidate the metabolic fate of this and structurally related compounds.
The primary metabolic pathway for this compound is the stereoselective reduction of its carbonyl group to form the corresponding alcohol, 3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. This reaction is catalyzed by ketoreductases (KREDs), which are a class of NAD(P)H-dependent oxidoreductases. The stereoselectivity of this reduction is of significant interest as it can lead to the formation of specific enantiomers of the resulting alcohol, which are valuable chiral building blocks in organic synthesis. Studies on analogous compounds, such as 1-tetralone, have demonstrated that various microorganisms can efficiently catalyze this reduction. For instance, whole-cell biocatalysis using Lactobacillus paracasei has been employed for the enantioselective reduction of 1-tetralone to (R)-1-tetralol with high yield and enantiomeric excess. researchgate.net The enzymatic kinetic resolution of the racemic alcohol, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, further highlights the role of enzymes in producing stereopure compounds from tetralone derivatives. scielo.br
Another potential biotransformation pathway for this compound is aromatization to form 3-methyl-1-naphthol. This conversion can be facilitated by ene reductases (EREDs), which are flavin-dependent enzymes. While primarily known for their role in the reduction of activated C=C double bonds, EREDs can also catalyze oxidation reactions, including the aromatization of tetralones. almacgroup.com Research has shown that a wide range of substituted tetralones can be converted to their corresponding naphthols by various ene reductases. almacgroup.com The conversion of 3-methyl-2-cyclohexenone to meta-cresol by these enzymes indicates that methyl-substituted cyclic ketones are viable substrates for this type of transformation. almacgroup.com
The enzymatic processes involved in the biotransformation of this compound are summarized in the table below, based on findings from related tetralone structures.
| Enzyme Class | Reaction Type | Substrate | Product(s) | Microorganism/Enzyme Source (Examples for related compounds) |
| Ketoreductases (KREDs) | Carbonyl Reduction | This compound | (R)-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, (S)-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lactobacillus paracasei researchgate.net, Pichia methanolica |
| Ene Reductases (EREDs) | Aromatization (Oxidation) | This compound | 3-Methyl-1-naphthol | Various Ene Reductases from the selectAZyme panel almacgroup.com |
| Lipases | Kinetic Resolution (of the alcohol) | (rac)-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Enantiomerically enriched alcohol and ester | Pseudomonas fluorescens lipase (B570770) researchgate.net, Candida antarctica lipase A scielo.br |
The study of the biotransformation of this compound and its analogs is crucial for the development of green and sustainable methods for the synthesis of valuable chiral intermediates used in the pharmaceutical industry. The stereoselective nature of these enzymatic reactions offers a significant advantage over traditional chemical methods.
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Methyl-1-tetralone. By analyzing the behavior of atomic nuclei in a magnetic field, it provides data on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis of this compound reveals characteristic signals for each unique proton in the molecule. The aromatic protons typically appear in the downfield region (δ 7.0-8.1 ppm) due to the deshielding effect of the benzene (B151609) ring. The proton on the aromatic ring adjacent to the carbonyl group (C8-H) is the most deshielded, appearing as a doublet of doublets around δ 8.08 ppm. The aliphatic protons of the saturated ring portion and the methyl group appear at higher field. The methyl group (CH₃) protons typically present as a doublet near δ 1.25 ppm. The methine proton at the C3 position (C3-H) shows a multiplet, while the methylene (B1212753) protons at C2 and C4 (CH₂) exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm (Typical) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.20 - 8.10 | m |
| C2-H | 2.20 - 2.70 | m |
| C3-H | 2.90 - 3.10 | m |
| C4-H | 2.90 - 3.20 | m |
Note: 'm' denotes multiplet, 'd' denotes doublet. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR provides a map of the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically around δ 198-199 ppm. The aromatic carbons resonate in the δ 126-144 ppm range. The carbons of the aliphatic ring and the methyl group appear at higher fields. The methyl carbon signal is found in the upfield region, generally around δ 20-22 ppm.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm (Typical) |
|---|---|
| C=O (C1) | ~198.5 |
| Aromatic C (quaternary) | ~144.5, ~132.8 |
| Aromatic CH | ~133.2, ~128.8, ~127.1, ~126.6 |
| C4 | ~39.0 |
| C2 | ~42.0 |
| C3 | ~31.0 |
Note: Chemical shifts are approximate and can vary with experimental conditions.
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical method used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. mst.dk In the context of this compound analysis, GC separates the compound from a sample matrix, and the retention time is a characteristic property under specific chromatographic conditions. researchgate.net Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺·), which corresponds to the molecular weight of the compound (160.21 g/mol ), and a series of fragment ions. nih.gov The fragmentation pattern is a unique fingerprint that helps in structural confirmation. Common fragmentation pathways for tetralones involve cleavages of the saturated ring, such as the loss of ethylene (B1197577) (C₂H₄) or a methyl radical (CH₃).
High-Resolution Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) provides highly accurate mass measurements. rsc.org This accuracy allows for the determination of the elemental formula of a molecule with high confidence. For this compound (C₁₁H₁₂O), HRMS can measure the mass of the protonated molecule [M+H]⁺ with an accuracy of a few parts per million (ppm). The calculated exact mass for the [M+H]⁺ ion of this compound is 161.09610 Da. uni.lu An experimental HRMS measurement confirming this value provides unambiguous evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a critical analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, the key functional groups expected to produce distinct signals are the carbonyl (C=O) group of the ketone and the C-H bonds of the aromatic and aliphatic portions.
Despite the compound's established synthesis, specific experimental IR spectral data, including a table of characteristic absorption bands (in cm⁻¹), for this compound are not available in the reviewed scientific literature. Typically, a tetralone derivative would exhibit a strong absorption band for the C=O stretch, generally in the region of 1680-1700 cm⁻¹, and various bands corresponding to aromatic and aliphatic C-H stretching and bending vibrations.
Table 1: Expected IR Absorption Regions for this compound This table is based on general spectroscopic principles, as specific experimental data for the compound is not available.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Carbonyl C=O | 1700-1680 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to the π → π* and n → π* transitions of the conjugated system formed by the benzene ring and the carbonyl group.
Detailed experimental UV-Vis absorption spectra, including specific absorption maxima (λmax) and molar absorptivity values, for this compound are not extensively reported in the surveyed literature. One study involving the analysis of volatile compounds in coffee beans mentions a detection wavelength of 266 nm for this compound, which may correspond to an absorption maximum, but a full spectrum or detailed analysis is not provided. smujo.id
Table 2: Expected Electronic Transitions for this compound This table is based on general spectroscopic principles, as specific experimental data for the compound is not available.
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~240-280 | Aromatic ring conjugated with C=O |
X-ray Diffraction for Solid-State Structure Elucidation
X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing.
There is no published single-crystal X-ray diffraction data for this compound found in the reviewed scientific databases. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available. Such an analysis would definitively establish the conformation of the dihydronaphthalene ring and the solid-state packing of the molecule.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of tetralone derivatives. These studies provide a robust framework for understanding molecular geometry, electronic distribution, and reaction energetics.
DFT calculations are widely used to determine the optimized geometry and electronic properties of tetralone derivatives. For instance, in a study of a tetralone condensate, DFT at the B3LYP/6–311++G(d,p) level was used to optimize the molecular structure, with the results showing excellent agreement with experimental data from FT-IR and NMR spectroscopy. tandfonline.com Such calculations are crucial for confirming experimental structures and understanding the electronic distribution within the molecule. tandfonline.com Similarly, DFT computations have been employed to rationalize the site selectivity observed in the synthesis of 2-tetralone (B1666913) derivatives, indicating that product formation is dependent on the stability of cyclohexadienyl radical intermediates. beilstein-journals.org
Transition state analysis using computational methods helps to map out the energy profiles of chemical reactions, identifying the most favorable pathways. In the context of thia-Michael additions to cyclic chalcone (B49325) analogs, including tetralone derivatives, transition state calculations revealed that the energy barrier for the reaction is a key factor in determining reactivity. mdpi.com For a benzylidenechromanone, the Gibbs free energy barrier was found to be 10.5 kcal·mol⁻¹, significantly lower than the 17.1 kcal·mol⁻¹ for the corresponding tetralone analog, explaining its higher reactivity. mdpi.com Furthermore, studies on the photochemical behavior of related ketones detail how intermediates like 1,4-diradicals are formed, which can be analyzed computationally to understand their stability and subsequent reaction pathways, such as cyclization or fragmentation. rsc.orgmsu.edu
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are examined to predict reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov
For a tetralone condensate, DFT calculations showed HOMO and LUMO energy values of -8.68482 eV and -6.18975 eV, respectively, resulting in an energy gap of 2.49 eV. tandfonline.com In another study on longifolene-derived tetralone derivatives, the HOMO was found to be located on the 1,2,4-triazole (B32235) ring and other heteroatoms, while the LUMO was situated on the substituted phenylsulfonyl group, which is crucial for understanding their bioactivity. nih.gov
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | B3LYP/6–311++G(d,p) | -8.68482 | -6.18975 | 2.49 | tandfonline.com |
| Longifolene-derived tetralone (6h) | DFT/B3LYP/6-31G(d,p) | - | - | - | nih.gov |
| Benzylidene-1-tetralone (IIa) | M06-2X/6-311++G(d,p) | -7.32 | -2.75 | 4.57 | mdpi.com |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface for a tetralone condensate, calculated using DFT, helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. tandfonline.com In comparative studies of cyclic chalcones, MEP analysis of a tetralone analog and a chromanone analog showed differences in their electrostatic potential surfaces, which, along with LUMO energies, were used to explain their differing reactivity towards thiols. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful tools for investigating how molecules like 3-Methyl-1-tetralone and its derivatives might interact with biological targets, such as proteins. These techniques are often employed in drug discovery and materials science.
Recent research has focused on the synthesis and computational analysis of various tetralone derivatives for their potential biological activities. For instance, a derivative of this compound, specifically 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile, was studied for its antioxidant potential. researchgate.netdntb.gov.ua Molecular docking studies showed that this compound had a better docking score (-9.4 kcal/mol with protein 2CDU) than the standard antioxidant Trolox, suggesting strong binding affinity and potential as a bioactive agent. researchgate.net Similarly, docking studies on methoxy-substituted tetralone-based chalcones against the breast cancer target protein (PDB ID: 1M17) confirmed that the molecules fit well into the active site, supporting their observed anticancer activity. rasayanjournal.co.in These in-silico results are crucial for rationalizing experimental findings and guiding the design of new, more potent compounds. researchgate.netresearchgate.net
| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Activity Studied | Source |
|---|---|---|---|---|
| 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile | 2CDU | -9.4 | Antioxidant | researchgate.net |
| Methoxy substituted tetralone-based chalcones | 1M17 | - | Anticancer (Breast) | rasayanjournal.co.in |
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | 6yb7 (COVID-19 Main Protease) | - | Antiviral | tandfonline.com |
Ligand-Protein Interaction Prediction in Biological Systems
Derivatives of the tetralone scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, tetralone derivatives have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein implicated in inflammatory diseases. tandfonline.comnih.gov In these studies, computational models predict the binding modes and affinities of the ligands within the active site of MIF. nih.gov Similarly, chalcone derivatives based on a tetralone structure have been docked into the active site of target proteins to evaluate their anticancer potential. rasayanjournal.co.in
Docking studies on 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile, a derivative of this compound, were performed against several antioxidant proteins, including Lipoxygenase (PDB ID: 1N8Q), CYP2C9 (PDB ID: 1OG5), NADPH oxidase (PDB ID: 2CDU), and Bovine Serum Albumin (PDB ID: 4JK4). researchgate.netdntb.gov.ua The results indicated favorable binding interactions, suggesting potential antioxidant properties for this class of compounds. researchgate.netdntb.gov.ua The best docking score of -9.4 kcal/mol was observed between the ligand and the 2CDU protein. researchgate.netdntb.gov.ua
The stability of the predicted ligand-protein complexes is often further assessed using molecular dynamics (MD) simulations. nih.govekb.eg These simulations provide insights into the dynamic nature of the interactions over time. ekb.eg
Virtual Screening for Biological Activity Prediction
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach is advantageous as it saves significant time and resources compared to traditional high-throughput screening.
Derivatives of 1-tetralone (B52770) have been included in virtual screening campaigns to predict their biological activities. For example, the PASS (Prediction of Activity Spectra for Small molecules) online tool has been used to screen furanyl-tetralone chalcones for their potential as apoptosis agonists. This type of screening helps to prioritize compounds for further experimental evaluation.
Furthermore, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often carried out alongside virtual screening to assess the drug-likeness of the compounds. researchgate.netdntb.gov.ua These predictions help to identify candidates with favorable pharmacokinetic profiles. researchgate.netdntb.gov.ua
Advanced Computational Techniques
Beyond docking and virtual screening, a range of advanced computational techniques can be applied to understand the intrinsic electronic and structural properties of this compound and its derivatives. These methods, often based on Density Functional Theory (DFT), provide a deeper understanding of the molecule's reactivity and potential for specific applications. nih.govtandfonline.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a picture that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de It transforms the complex wave function of a molecule into localized orbitals, allowing for the analysis of charge transfer and intramolecular interactions. faccts.de The analysis provides information on the hybridization of atomic orbitals and the composition of the bonds. uni-muenchen.de
NBO analysis has been employed to study derivatives of tetralone. tandfonline.comnih.gov For example, in a study of a tetralone condensate, NBO analysis was used to understand the charge transfer within the molecule. tandfonline.com This type of analysis can reveal important details about the electronic structure that influence the molecule's reactivity and properties. nih.gov
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods are frequently used to predict the NLO properties of organic molecules. These calculations typically involve determining the electric dipole moment, polarizability, and hyperpolarizability of the molecule. researchgate.net
Studies on tetralone-based chalcone derivatives have shown that these compounds can possess significant third-order NLO properties. researchgate.net Computational calculations, often using DFT methods, are employed to compute static NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net The presence of donor-π-acceptor systems within the molecular structure of these derivatives is often highlighted as a key factor for their promising NLO applications. researchgate.net The third-order non-linear susceptibility (χ⁽³⁾) of some tetralone derivatives has been found to be on the order of 10⁻⁷ esu. researchgate.net
Topological Charge Distribution Analysis
Topological analysis of the electron density, often performed within the framework of Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the charge distribution and bonding within a molecule. scielo.org.mx This analysis can reveal the nature of inter- and intramolecular interactions that stabilize the molecular structure. tandfonline.com
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial charges to the individual atoms in a molecule. uni-muenchen.de This analysis is derived from the molecular orbital calculations and provides a way to quantify the electron distribution. uni-muenchen.de
In the context of tetralone derivatives, Mulliken population analysis has been used in conjunction with other computational methods like DFT to study the electronic properties of these compounds. researchgate.netresearchgate.net The calculated atomic charges can provide insights into the reactive sites of the molecule and can be correlated with its observed chemical behavior. researchgate.netresearchgate.net
Table of Computational Data for Tetralone Derivatives
| Computational Method | Property Investigated | Example Finding for a Tetralone Derivative | Reference |
|---|---|---|---|
| Molecular Docking | Binding Affinity | Best docking score of -9.4 kcal/mol with 2CDU protein. | researchgate.netdntb.gov.ua |
| Virtual Screening (PASS) | Biological Activity Prediction | Predicted as potential apoptosis agonists. | |
| NBO Analysis | Intramolecular Charge Transfer | Analysis of charge delocalization within the molecule. | tandfonline.com |
| DFT Calculations | Non-Linear Optical Properties | Third-order non-linear susceptibility (χ⁽³⁾) of ~10⁻⁷ esu. | researchgate.net |
| Mulliken Population Analysis | Atomic Charges | Calculation of partial charges on individual atoms. | researchgate.netresearchgate.net |
Biological Activities and Medicinal Chemistry Applications
Pharmacological Properties of Tetralone Derivatives
The tetralone framework is a key structural motif found in numerous natural and synthetic compounds that exhibit a wide range of bioactivities. nih.govresearchgate.net Medicinal chemists have successfully utilized this scaffold to develop novel therapeutic agents by introducing various substituents and functional groups. researchgate.neteurekaselect.com These modifications have led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. nih.goveurekaselect.com
Anticancer and Antiproliferative Potentials
Tetralone derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant anticancer and antiproliferative effects. nih.goveurekaselect.com The tetralin ring is a structural component of established anticancer drugs like the podophyllotoxin (B1678966) derivatives etoposide (B1684455) and teniposide, as well as anthracycline antibiotics such as doxorubicin. nih.gov
Research into novel tetralone-based compounds has yielded derivatives with potent activity against various human cancer cell lines. For instance, a series of longifolene-derived tetralone compounds bearing a 1,2,4-triazole (B32235) moiety displayed significant antineoplastic activity. nih.gov Specifically, compounds 6g and 6h from this series showed excellent, broad-spectrum antitumor activity, with 6g being particularly effective against the MCF-7 breast cancer cell line (IC₅₀ value of 4.42 ± 2.93 µM) and 6h against the A549 lung cancer cell line (IC₅₀ value of 9.89 ± 1.77 µM). nih.gov
Furthermore, chalcone-tetrazole hybrids have demonstrated superior activity against colon (HCT116), prostate (PC-3), and breast (MCF-7) cancer cell lines when compared to standard chemotherapeutic agents like cisplatin (B142131) or fluorouracil. mdpi.com Another study focused on tetralone derivatives with a sulfonamide scaffold, identifying a compound (compound 11 ) with selective anti-breast cancer potential against the MCF-7 cell line. This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. ekb.eg Chalcone (B49325) derivatives of tetralone have also been shown to induce apoptosis and exhibit antiproliferative activity in gastric cancer cells. mdpi.com
Table 1: Antiproliferative Activity of Selected Tetralone Derivatives
| Compound Type | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Longifolene-derived tetralone-triazole | Compound 6g | MCF-7 (Breast) | 4.42 ± 2.93 | nih.gov |
| Longifolene-derived tetralone-triazole | Compound 6h | A549 (Lung) | 9.89 ± 1.77 | nih.gov |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 11 | CCRF-CEM (Leukemia) | 4.15 ± 0.74 | mdpi.com |
| (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one | Compound 22 | U2OS (Osteosarcoma) | 8.1 ± 1.71 | mdpi.com |
| Indole-chalcone derivative | Compound 44 | HeLa (Cervical) | 0.023 | mdpi.com |
Anti-inflammatory Effects
Derivatives of the tetralone scaffold have demonstrated significant anti-inflammatory properties through various mechanisms of action. researchgate.netfrontiersin.org Certain E-2-arylmethylene-1-tetralones have been identified as potent inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. tandfonline.comnih.gov These compounds bind to the active site of MIF, inhibiting its tautomerase activity and subsequently reducing inflammatory macrophage activation. tandfonline.comnih.gov Specifically, selected derivatives were shown to markedly inhibit the production of reactive oxygen species (ROS), nitrite, and the activation of NF-κB, a key transcription factor in the inflammatory response. tandfonline.com They also suppressed the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2. tandfonline.com
Other studies have highlighted the ability of tetralone derivatives to inhibit key enzymes involved in the inflammatory cascade. A polyketide derivative, eschscholin B , isolated from the endophytic fungus Daldinia eschscholtzii, effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. frontiersin.org Its mechanism involves the inactivation of the MAPK and NF-κB signaling pathways. frontiersin.org Similarly, some 3-carboxy-7-methoxy-1-tetralone derivatives have exhibited notable analgesic and anti-inflammatory activities, in some cases superior to reference drugs. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Tetralone Derivatives
| Compound/Derivative | Target/Assay | Activity/Result | Source |
|---|---|---|---|
| E-2-arylmethylene-1-tetralones | MIF Tautomerase Inhibition | Reduced macrophage activation, inhibited ROS, nitrite, NF-κB, TNF-α, IL-6, CCL-2 | tandfonline.com |
| Eschscholin B | LPS-induced RAW264.7 cells | IC₅₀ = 19.3 µM (NO production); Inhibited iNOS and COX-2 expression | frontiersin.org |
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | Anti-inflammatory assay | Higher inhibition percentage than standard drug at concentrations from 125-500 µg/mL | tandfonline.com |
| 3-carboxy-7-methoxy-1-tetralone derivatives | Analgesic and anti-inflammatory assays | Some compounds showed better activity than reference controls | researchgate.net |
Antimicrobial and Antifungal Activities
The tetralone scaffold is a valuable pharmacophore for the development of new antimicrobial and antifungal agents. nih.govacs.org A variety of tetralone derivatives have been synthesized and shown to be effective against a range of pathogenic microbes. researchgate.netacs.org
Transition metal complexes of hydrazones derived from tetralone have demonstrated significant antimicrobial activity. bohrium.com These complexes, particularly those involving copper, were often more potent than the parent hydrazone compounds and showed activity against bacteria such as S. aureus and E. coli, and fungi like A. niger and C. albicans. bohrium.com In another study, newly synthesized tetrazole derivatives were effective against several Candida species and the Gram-positive bacterium Enterococcus faecalis, with some compounds showing efficacy comparable to the standard drugs fluconazole (B54011) and azithromycin. ajgreenchem.com
Furthermore, pyrazoline derivatives synthesized from benzylidene-tetralones have been evaluated for their antifungal activity against Aspergillus niger and Candida albicans. inventi.in Dihydronaphthalen-1(2H)-ones have also exhibited good antibacterial activity against both Gram-positive and Gram-negative strains. acs.org
Table 3: Antimicrobial Activity of Selected Tetralone Derivatives
| Compound Type | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| Tetrazole derivative (e1) | Enterococcus faecalis | 1.2 µg/mL | ajgreenchem.com |
| Tetrazole derivative (b1) | Enterococcus faecalis | 1.3 µg/mL | ajgreenchem.com |
| Tetrazole derivative (e1) | Candida albicans | Greater efficacy than fluconazole | ajgreenchem.com |
| Thiazole derivative (15) | Candida tropicalis | 16 µg/mL | heteroletters.org |
| Thiazole derivative (15) | Bacillus subtilis | 16 µg/mL | heteroletters.org |
Central Nervous System (CNS) Modulatory Activities
Tetralone derivatives have shown significant promise as modulators of the central nervous system, with potential applications in treating a range of psychiatric and neurodegenerative disorders. nih.govgoogle.com The antidepressant drug sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a well-known example of a therapeutic agent based on the tetralone structure. researchgate.netresearchgate.net
Research has focused on developing novel tetralone-based amines for the treatment of CNS disorders like depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. google.com These compounds act by inhibiting the reuptake of monoamines such as dopamine (B1211576) and norepinephrine (B1679862) from the synaptic cleft. google.com For example, a series of 3-(aminomethyl)tetralones were found to potently inhibit the binding of [H-3]spiperone to dopamine D2 receptors. researchgate.net
Furthermore, conformationally constrained analogues of haloperidol, such as (R)- and (S)-3-aminomethyl-1-tetralones, have been synthesized and evaluated for their binding affinities at dopamine D₂ and serotonin 5-HT₂ₐ receptors. researchgate.net Some of these compounds displayed an atypical antipsychotic profile. researchgate.netresearchgate.net Derivatives like 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride are being investigated for their potential antidepressant, analgesic, and neuroprotective effects due to their interaction with serotonin and adrenergic receptors.
Epithelial-Mesenchymal Transition (EMT) Inhibition
The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer invasion and metastasis. nih.govoup.com Inhibiting EMT is therefore considered a rational strategy for preventing cancer progression. nih.gov Tetralone derivatives have recently been identified as inhibitors of this critical process.
A study focused on simplifying the structure of vitetrifolin D, a natural product known to inhibit EMT, led to the synthesis of a tetralone-based analog. oup.comoup.com This simplified compound, synthesized in six steps from 2-methyl-1-tetralone (B119441), successfully suppressed the phorbol (B1677699) ester-induced EMT in endometrial cells. oup.comoup.com The analog inhibited the TPA-induced decrease in E-cadherin, a key epithelial marker, and consequently decreased the vimentin/E-cadherin ratio, indicating a block on the transition to a mesenchymal state. oup.comoup.com This finding suggests that the tetralone core can be used as a strategic scaffold for designing novel EMT inhibitors. oup.comresearchgate.net
Other compounds, while not tetralone derivatives themselves, highlight the pathways that tetralone-based inhibitors might target. For instance, rapamycin (B549165) and 17-AAG have been shown to block TGF-β-induced EMT and the associated migratory phenotype, demonstrating that targeting mTOR and HSP90 pathways can be effective strategies for inhibiting EMT. nih.gov
Antioxidant and Antidiabetic Properties
Certain tetralone derivatives have been found to possess both antioxidant and antidiabetic properties, making them interesting candidates for managing metabolic disorders and oxidative stress-related conditions. tandfonline.comontosight.ai
Studies on 5-Hydroxy-1-tetralone indicate potential antioxidant activity, attributed to the ability of its hydroxyl group to scavenge free radicals. ontosight.ai A series of tetralone derivatives were evaluated for their antioxidant capacity using the DPPH assay, with several compounds showing significant radical scavenging activity. researchgate.netinventi.in For example, compounds 7b-7g in one study were found to be moderate radical scavengers. inventi.in
In terms of antidiabetic potential, a synthesized tetralone derivative, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN ), was tested for its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. tandfonline.com The compound showed dose-dependent inhibitory activity against both enzymes, with its efficacy being comparable to the standard antidiabetic drug acarbose (B1664774) at higher concentrations. tandfonline.com Another natural product, vitetrifolin F, a diterpenoid with a structure related to tetralones, has also been found to inhibit α-glucosidase activity. oup.com
Table 4: Antioxidant and Antidiabetic Activities of Selected Tetralone Derivatives
| Compound/Derivative | Assay | Activity/Result | Source |
|---|---|---|---|
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) | α-glucosidase inhibition | 83.08% inhibition at 500 µg/mL (Standard Acarbose: 85.32%) | tandfonline.com |
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) | α-amylase inhibition | 79.41% inhibition at 500 µg/mL (Standard Acarbose: 82.13%) | tandfonline.com |
| Tetralone derivative (3a) | DPPH radical scavenging | 69.94% inhibition at 100 µg/mL | researchgate.net |
| Tetralone derivative (3b) | DPPH radical scavenging | 68.82% inhibition at 100 µg/mL | researchgate.net |
| 5-Hydroxy-1-tetralone | Antioxidant potential | Hydroxyl group can scavenge free radicals | ontosight.ai |
Structure-Activity Relationship (SAR) Studies
The biological activity of tetralone derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological effects. researchgate.net For tetralones, these studies involve systematically modifying the core structure and observing the resulting changes in bioactivity, providing a roadmap for designing more potent and selective drug candidates. nih.govtandfonline.com
Impact of Substituents on Bioactivity Profiles
The introduction of different substituents onto the tetralone ring system can dramatically alter the bioactivity of the resulting compounds. nih.gov Research has shown that both the type and position of these substituents play a pivotal role.
For instance, in the context of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) inhibition, a target for metabolic diseases, substitutions at the α-position to the ketone are significant. nih.gov Studies have revealed that electron-donating groups like methyl, ethyl, and n-propyl at this position can enhance enzymatic potency. In contrast, an electron-withdrawing fluoro group tends to decrease activity. nih.gov Interestingly, a trifluoroethyl substitution at the same position resulted in a very potent compound, highlighting the complex interplay of steric and electronic effects. nih.gov
Furthermore, modifications on the aromatic D-ring of the tetralone scaffold also significantly influence bioactivity. For DGAT1 inhibitors, α-ethyl analogues were consistently more potent than the corresponding α-methyl analogues, irrespective of the electronic nature of the substituents on the D-ring. nih.gov This suggests that the size and lipophilicity of the α-substituent are crucial for optimal interaction with the enzyme's active site.
In the realm of antifungal activity, the nature of the substituent on the carbonyl moiety of tetralones influences their efficacy. acs.org For example, derivatives with an O-ethyl group demonstrated more potent antifungal activity compared to those with O-methyl or methyl groups. acs.org
The table below summarizes the impact of various substituents on the bioactivity of tetralone derivatives based on different studies.
| Scaffold/Target | Substituent Position | Substituent Type | Impact on Bioactivity | Reference |
| Tetralone (DGAT1 inhibition) | α-position | Methyl, Ethyl, n-Propyl (electron-donating) | Increased potency | nih.gov |
| Tetralone (DGAT1 inhibition) | α-position | Fluoro (electron-withdrawing) | Decreased activity | nih.gov |
| Tetralone (DGAT1 inhibition) | α-position | Trifluoroethyl | Potent compound | nih.gov |
| Tetralone (DGAT1 inhibition) | D-ring | α-Ethyl analogues | More potent than α-methyl analogues | nih.gov |
| Tetralone (Antifungal) | Carbonyl moiety | O-Ethyl group | More potent than O-methyl or methyl | acs.org |
Tetralones as Scaffolds for Novel Drug Discovery
The tetralone framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. semanticscholar.orgnih.gov Its rigid bicyclic structure provides a well-defined three-dimensional shape that can be strategically decorated with various functional groups to target a wide range of biological entities. researchgate.net
Design and Synthesis of Bioactive Analogues
The versatility of the tetralone scaffold allows for the design and synthesis of a diverse library of analogues. nih.gov Synthetic strategies often involve the modification of the core structure to explore new chemical space and enhance biological activity. For example, starting from 6-methoxytetralone, a series of derivatives can be synthesized through a sequence of reactions including treatment with glyoxylic acid, reduction, esterification, alkylation, and demethylation. nih.gov Another approach involves the synthesis of bicyclic analogues of the plant hormone abscisic acid (ABA) from 1-tetralone (B52770), which have shown enhanced biological activity. rsc.org
The synthesis of 2-arylmethylene-1-tetralones and their heteroanalogues has been a focus for developing inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein involved in inflammatory responses. tandfonline.comnih.gov These syntheses typically involve the Claisen-Schmidt condensation of a tetralone with an appropriate aldehyde. nih.govtandfonline.com
Lead Compound Identification and Optimization Strategies
Once a lead compound with promising biological activity is identified, the next step is to optimize its properties to improve efficacy, selectivity, and pharmacokinetic profile. nih.gov For tetralone-based compounds, this often involves a systematic exploration of substituents on both the aliphatic and aromatic rings.
In the development of DGAT1 inhibitors, tetralone hit compounds were selected for lead optimization. nih.gov The initial challenges included the potential for racemization due to the enolizable ketone and the lability of the ketone to nucleophilic attack. nih.gov Introducing a quaternary center at the α-position of the ketone was a key strategy to improve stability. nih.gov Further optimization focused on exploring substituents on the D-ring, leading to compounds with improved potency and solubility. nih.gov
For anti-trypanosomal drug discovery, tetralone derivatives with low molecular weight and low total polar surface area were identified as suitable starting points for hit-to-lead optimization. mdpi.com The high lipophilicity of these initial hits was a property that could be addressed through the introduction of polar moieties in subsequent optimization steps. mdpi.com
Interactions with Biological Targets and Signaling Pathways
The biological effects of 3-Methyl-1-tetralone and its derivatives are mediated through their interactions with specific molecular targets, which in turn modulate various signaling pathways.
Derivatives of 2-piperidinomethyl-3-methyl-1-tetralone have shown potential as antidepressants and neuroprotective agents. smolecule.com These compounds are believed to interact with serotonin (5-HT) and adrenergic receptors, which are key players in mood regulation. smolecule.com They may also inhibit enzymes involved in the metabolism of neurotransmitters. smolecule.com
Certain tetralone derivatives have been investigated for their anticancer properties. ontosight.aiontosight.ai For example, 7-Methoxy-1-tetralone has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis in hepatocellular carcinoma cells. chemsrc.com Its mechanism of action involves the downregulation of proteins such as NF-κB, matrix metallopeptidases (MMP2/MMP9), and phosphorylated AKT, indicating an interaction with the PI3K/Akt signaling pathway. chemsrc.com
Tetralone derivatives have also been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. tandfonline.comnih.gov This inhibition can lead to the attenuation of macrophage activation and a reduction in the production of inflammatory mediators like reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines. tandfonline.com The underlying mechanism involves the modulation of the NF-κB signaling pathway. tandfonline.com
The table below lists some of the biological targets and signaling pathways associated with tetralone derivatives.
| Compound/Derivative | Biological Target/Pathway | Therapeutic Area | Reference |
| 2-Piperidinomethyl-3-methyl-1-tetralone | Serotonin (5-HT) and adrenergic receptors | Antidepressant, Neuroprotection | smolecule.com |
| 7-Methoxy-1-tetralone | NF-κB, MMP2/MMP9, p-AKT (PI3K/Akt pathway) | Anticancer | chemsrc.com |
| 2-Arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF), NF-κB pathway | Anti-inflammatory | tandfonline.com |
| Tetralone derivatives | Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) | Metabolic Diseases | nih.gov |
Environmental Fate and Biodegradation Studies
Microbial Degradation Pathways
Direct and extensive research on the microbial degradation of 3-Methyl-1-tetralone is limited in publicly available scientific literature. However, by examining the biodegradation of structurally similar compounds, including the parent compound 1-tetralone (B52770) and other methylated tetralones, potential degradation pathways can be inferred. Microbial degradation of such compounds typically proceeds through either aerobic or anaerobic mechanisms, each involving distinct enzymatic processes.
Aerobic Biodegradation Mechanisms
Aerobic biodegradation, which occurs in the presence of oxygen, is a primary mechanism for the breakdown of many aromatic compounds in the environment. For compounds like this compound, aerobic degradation would likely be initiated by monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups into the aromatic or alicyclic ring, destabilizing the structure and facilitating subsequent ring cleavage.
While specific studies on this compound are scarce, research on related compounds provides insight into potential aerobic pathways. For instance, the biotransformation of naphthalene (B1677914) by the bacterium Streptomyces griseus has been shown to yield hydroxylated and methylated tetralone derivatives, such as 4-hydroxy-1-tetralone and 2-methyl-4-hydroxy-1-tetralone. gavinpublishers.comresearchgate.net This suggests that microbial systems possess the enzymatic machinery to modify the tetralone backbone, a process that could potentially be applicable to this compound.
Furthermore, the degradation of carbaryl, a pesticide containing a naphthalene ring system, has been observed to proceed through 1-naphthol (B170400), which can then be hydroxylated to form intermediates like 4-hydroxy-1-tetralone. nih.gov This highlights a potential route for the formation of tetralone structures from other aromatic pollutants, which could then be subject to further degradation.
Anaerobic Biodegradation Mechanisms
Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments and certain subsurface soils. The degradation of aromatic hydrocarbons under these conditions is generally a slower process and involves different biochemical strategies compared to aerobic pathways. sigmaaldrich.com
There is no direct evidence in the reviewed literature for the anaerobic biodegradation of this compound. However, studies on related compounds offer clues. For example, the anaerobic degradation of tetralin, the fully saturated analog of tetralone, has been shown to form 5,6,7,8-tetrahydro-2-naphthoic acid. core.ac.ukoup.com This indicates that anaerobic microorganisms can attack the ring structure of tetralin derivatives. It is plausible that this compound could undergo analogous initial transformations under anaerobic conditions, potentially involving the reduction of the keto group and subsequent ring modifications.
Identification and Characterization of Degradation Products
The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For this compound, specific degradation products have not been documented in the available literature. However, studies on related compounds have identified several key intermediates and products that may be relevant.
In the context of the biodegradation of dodecylbenzenesulfonate, 4-Methyl-1-tetralone has been identified as a decomposition product. europa.eu This finding is significant as it demonstrates that a methylated tetralone can be formed through the biodegradation of a widely used surfactant.
The degradation of the polycyclic aromatic hydrocarbon benz[a]anthracene by the ligninolytic fungus Irpex lacteus has been shown to produce 1-tetralone as an intermediate. nih.gov This 1-tetralone is then further transformed into other compounds, including 1,4-naphthalenedione, 1,4-naphthalenediol, and 1,2,3,4-tetrahydro-1-hydroxynaphthalene, ultimately leading to phthalic acid. nih.gov This pathway illustrates a plausible fate for the tetralone ring system following its formation from a more complex precursor.
The following table summarizes the degradation products identified from compounds structurally related to this compound.
| Original Compound | Degrading Organism/System | Identified Degradation Product(s) |
| Dodecylbenzenesulfonate 14C | Not Specified | 4-Methyl-1-tetralone, 1-Tetralone, 1-Indanone, Naphthalene europa.eu |
| Benz[a]anthracene | Irpex lacteus (fungus) | 1-Tetralone, 1,4-Naphthalenedione, 1,4-Naphthalenediol, 1,2,3,4-Tetrahydro-1-hydroxynaphthalene, Phthalic acid nih.gov |
| Naphthalene | Streptomyces griseus | 4-Hydroxy-1-tetralone, 2-Methyl-4-hydroxy-1-tetralone gavinpublishers.comresearchgate.net |
| Carbaryl | Pseudomonas sp. | 1-Naphthol, 4-Hydroxy-1-tetralone nih.gov |
Environmental Occurrence and Transformation in Natural Systems
There is currently a lack of data on the specific environmental occurrence of this compound in natural systems such as soil and water. Its presence would likely be linked to industrial activities where it is used as a chemical intermediate or is formed as a byproduct.
The transformation of related compounds in natural systems provides some context. For instance, the formation of alkylated tetralones from the biodegradation of other pollutants, such as surfactants, suggests that these compounds can be introduced into the environment as transformation products. europa.eu Once formed, their fate will be governed by a combination of biotic and abiotic processes, including further microbial degradation, sorption to soil and sediment particles, and potential transport in water. Given the general characteristics of tetralone derivatives, it is expected that this compound would exhibit some degree of persistence, with its ultimate fate depending on the specific environmental conditions and microbial populations present.
Industrial and Chemical Applications
Role as Key Chemical Intermediates in Synthesis
The primary industrial value of 3-Methyl-1-tetralone lies in its function as a versatile chemical intermediate. The tetralone scaffold is a crucial structural motif found in numerous pharmacologically active compounds and can be modified through various reactions to create a diverse range of molecules. researchgate.net
The this compound core is particularly significant in the development of pharmaceuticals targeting the central nervous system (CNS). Research has demonstrated its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.
Derivatives such as (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates have been identified as crucial intermediates for producing new CNS drugs within the aminobutyrophenone family. researchgate.net Furthermore, the chemoenzymatic synthesis of (R)- and (S)-3-aminomethyl-1-tetralones has yielded potential atypical antipsychotics, which are conformationally constrained analogues of existing drugs like haloperidol. researchgate.net
Another notable derivative, 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride, is synthesized from the this compound framework. smolecule.com This compound has been investigated for its potential antidepressant, analgesic, and neuroprotective effects, highlighting the importance of the this compound structure in medicinal chemistry for developing treatments for depression, anxiety, and pain management. smolecule.com
| Derivative Name | Starting Intermediate | Potential Pharmaceutical Application | Reference |
|---|---|---|---|
| (R)- and (S)-3-Aminomethyl-1-tetralones | 3-Hydroxymethyl-1-tetralones | Atypical Antipsychotics | researchgate.net |
| (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates | 3-Hydroxymethyl-1-tetralone precursors | Intermediates for CNS Drugs (Aminobutyrophenone family) | researchgate.net |
| 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride | This compound | Antidepressant, Analgesic, Neuroprotective Agent | smolecule.com |
While the broader class of tetralones and some of its specific isomers, such as 4-Methyl-1-tetralone, are noted for their use as intermediates in the agrochemical field, specific applications for this compound in the production of pesticides or herbicides are not well-documented in available research. ontosight.aichemicalbook.com
Beyond direct pharmaceutical applications, this compound is a precursor in the manufacture of various specialty chemicals. These are often complex, high-value molecules produced for specific functions. The synthesis of its own derivatives, such as the optically active 3-hydroxymethyl-1-tetralone tosylates, is an example of specialty chemical manufacturing. researchgate.net These chiral building blocks are not end-products themselves but are valuable for constructing more elaborate and specific chemical structures for research and development. researchgate.net Its utility as a building block for creating more complex organic molecules for chemical research further solidifies its role in this sector. smolecule.com
Agrochemical Production
Applications in Photocatalysis
The use of tetralones in photocatalysis has been an area of chemical research. For instance, studies have shown that other isomers, like 6-methyl-1-tetralone, can be used as reagents in photocatalytic reactions. chemicalbook.in Additionally, photocatalytic methods have been developed for the synthesis of the general tetralone framework. nih.govresearchgate.net However, specific research detailing the application of this compound itself as a substrate or catalyst in photocatalytic processes is not prominently featured in the scientific literature.
Utility as Biochemical Reagents in Life Science Research
Certain tetralone derivatives serve as biochemical reagents for life science research. For example, 2-Methyl-1-tetralone (B119441) is classified as a biochemical reagent that can be used as an organic compound in biological research. medchemexpress.comchemondis.com However, a similar, specific role for this compound as a standard biochemical reagent in life science research has not been explicitly documented. Its primary utility remains centered on its function as a synthetic intermediate rather than a direct research tool.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-1-tetralone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Friedel-Crafts acylation of substituted tetralins using Lewis acid catalysts (e.g., AlCl₃) is a common method. For example, analogous synthesis of 1-Methyl-2-tetralone involves acylation followed by oxidation using agents like KMnO₄ . Key factors include:
- Catalyst selection (e.g., AlCl₃ vs. FeCl₃) and stoichiometry.
- Solvent polarity (e.g., dichloromethane vs. nitrobenzene).
- Temperature control to minimize side reactions (e.g., ring-opening).
Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 78 | 95 | |
| Oxidation of Tetralin | KMnO₄ | 65 | 88 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?
- Methodological Answer :
- ¹H NMR : Look for methyl group signals (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Ketone carbonyls appear at δ 205–220 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch near 1700 cm⁻¹ and C-H bending for methyl groups (~1375 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 160.21 (C₁₁H₁₂O) and fragmentation patterns (e.g., loss of CO group) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Strategies include:
- Standardized Assays : Replicate studies using identical protocols (e.g., NIH/3T3 cells for cytotoxicity) .
- Meta-Analysis : Systematically review literature (e.g., using PRISMA guidelines) to identify confounding variables .
- Structural Elucidation : Confirm derivative purity via HPLC and X-ray crystallography to rule out impurities influencing bioactivity .
Q. What experimental design principles optimize scalability of this compound synthesis for industrial applications?
- Methodological Answer :
- Catalyst Recovery : Use heterogeneous catalysts (e.g., zeolites) to reduce waste and improve recyclability .
- Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer and minimize batch variability .
- Green Chemistry Metrics : Calculate E-factors and atom economy to evaluate environmental impact .
Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., electron-withdrawing groups at the 3-position) and assess effects on bioactivity .
- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental data .
- In Vivo/In Vitro Correlation : Validate findings across multiple models (e.g., enzymatic assays vs. animal studies) .
Data Contradiction Analysis
Q. How to resolve discrepancies in melting point or solubility data for this compound across studies?
- Methodological Answer :
- Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points and exclude solvent residues .
- Solvent Polarity : Report solubility in standardized solvents (e.g., DMSO, ethanol) with controlled temperature/pH .
Literature and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed Protocols : Include exact molar ratios, stirring times, and purification steps (e.g., column chromatography gradients) .
- Open Data : Share raw spectral data and chromatograms in supplementary materials .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
